molecular formula C21H18O2 B2530954 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol CAS No. 337921-74-1

7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B2530954
CAS No.: 337921-74-1
M. Wt: 302.373
InChI Key: WPFASJBYUNVMGP-UHFFFAOYSA-N
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Description

7-Phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C21H18O2 and a molecular weight of 302.4 g/mol . This compound is characterized by its phenoxy and phenyl groups attached to a dihydroindenol structure, making it a unique and interesting molecule for various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol typically involves the condensation of benzophenone with a reducing aldehyde in the presence of a base catalyst such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. These methods are designed to optimize the yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions typically require specific solvents and temperature control to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Mechanism of Action

The mechanism of action of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and influencing cellular processes . Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol is unique due to its specific combination of phenoxy and phenyl groups attached to the dihydroindenol core. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2/c22-19-14-18(15-8-3-1-4-9-15)17-12-7-13-20(21(17)19)23-16-10-5-2-6-11-16/h1-13,18-19,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFASJBYUNVMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1O)C(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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